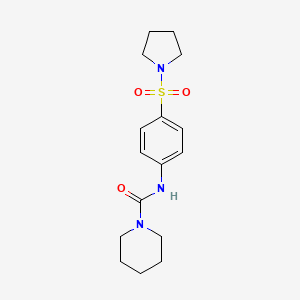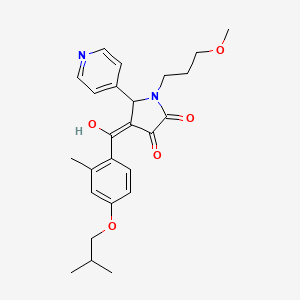![molecular formula C19H26ClN3O2 B5432786 1-(4-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE](/img/structure/B5432786.png)
1-(4-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorobenzyl group attached to a piperazine ring, which is further connected to a piperidino group through a carbonyl linkage. The compound’s unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
準備方法
The synthesis of 1-(4-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE typically involves multiple steps, starting with the preparation of 4-chlorobenzylpiperazine. This intermediate is then reacted with piperidine and other reagents under specific conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired yield and purity of the compound .
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the efficiency and scalability of the process. These methods are designed to meet the demands of various applications in research and industry.
化学反応の分析
1-(4-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-(4-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1-(4-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE can be compared with other similar compounds, such as:
4-Chlorobenzylpiperazine: A precursor in the synthesis of the compound, known for its own biological activities.
Piperidine derivatives: Compounds with similar structural features but different functional groups, leading to varied properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
IUPAC Name |
1-[4-[4-[(4-chlorophenyl)methyl]piperazine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O2/c1-15(24)22-8-6-17(7-9-22)19(25)23-12-10-21(11-13-23)14-16-2-4-18(20)5-3-16/h2-5,17H,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVLMPKGIHWUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B5432706.png)

![1-[(5-CHLORO-2-THIENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE](/img/structure/B5432715.png)
![1-[3-(diethylamino)propyl]-4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5432718.png)
![2-methyl-2-[[(E)-3-phenylprop-2-enyl]amino]propan-1-ol;hydrochloride](/img/structure/B5432733.png)
![N-PHENYL-2-{2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(PROPAN-2-YL)ACETAMIDE](/img/structure/B5432741.png)

![N-[2-(difluoromethoxy)phenyl]butane-1-sulfonamide](/img/structure/B5432757.png)
![3-(2-{[2-(4-hydroxyphenyl)ethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432761.png)
![2-chloro-4-methyl-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5432767.png)

![N'-[(5-ethyl-2-thienyl)methylene]-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5432776.png)
![N-(2-cyanophenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B5432779.png)
![N-{4-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)methyl]phenyl}acetamide](/img/structure/B5432799.png)
